2-Chloro-3-piperazin-1-YL-quinoxaline

Übersicht

Beschreibung

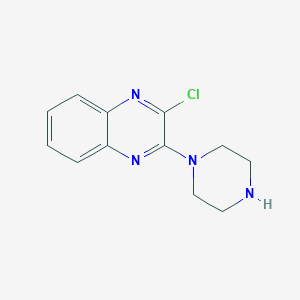

2-Chloro-3-piperazin-1-YL-quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . The structure of this compound consists of a quinoxaline core with a chlorine atom at the 2-position and a piperazine ring at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-piperazin-1-YL-quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The piperazine ring is then introduced through a nucleophilic substitution reaction with piperazine .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-piperazin-1-YL-quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, CPCQ is utilized as a precursor for synthesizing more complex organic molecules. It facilitates the development of novel compounds with potential therapeutic effects.

Biology

CPCQ has demonstrated significant biological activities:

- Antimicrobial Properties : Studies have shown that quinoxaline derivatives exhibit antifungal and antibacterial properties. CPCQ specifically has been evaluated for its efficacy against various pathogens, including Candida and Aspergillus species .

- Serotonin System Interaction : The compound acts as a serotonin reuptake inhibitor, enhancing serotonin signaling in the brain. This mechanism underlies its potential use in treating mood disorders such as depression and anxiety .

Medicine

CPCQ has shown promise in pharmaceutical development:

- Antipsychotic Potential : Research indicates that certain derivatives of quinoxaline, including CPCQ, exhibit antipsychotic activity comparable to established medications like Risperidone. These findings suggest that CPCQ could play a role in the treatment of schizophrenia and related disorders .

- Anticancer Activity : Some studies have reported that quinoxaline derivatives possess anticancer properties. For instance, modifications to the quinoxaline structure can enhance its cytotoxic effects on cancer cell lines .

Industry

Beyond biological applications, CPCQ is also explored for industrial uses, including the development of new materials and chemical processes that leverage its unique chemical properties.

A study highlighted the synthesis of various quinoxaline derivatives, including CPCQ, which were tested for their antipsychotic activities in animal models. The results indicated that some derivatives were more potent than standard antipsychotic drugs . This underscores the potential for CPCQ to contribute to new treatments for psychiatric conditions.

Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of CPCQ against Mycobacterium tuberculosis and other bacterial strains. The compound's structural modifications were found to significantly influence its activity against these pathogens, suggesting avenues for developing new antibiotics based on CPCQ derivatives .

Wirkmechanismus

The mechanism of action of 2-Chloro-3-piperazin-1-YL-quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular growth, survival, and proliferation . The compound’s antifungal and antibacterial activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-piperazin-1-YL-quinoxaline can be compared with other similar compounds, such as:

2-Methoxy-3-piperazin-1-YL-quinoxaline: Similar structure but with a methoxy group instead of a chlorine atom.

2-Piperazin-1-YL-quinoxaline 4-oxide: Contains an oxide group at the 4-position.

1-(2-Dimethylamino-ethyl)-3-piperazin-1-YL-1H-quinoxalin-2-one: Features a dimethylamino-ethyl group at the 1-position.

These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological properties and applications.

Biologische Aktivität

Overview

2-Chloro-3-piperazin-1-YL-quinoxaline is a heterocyclic compound belonging to the quinoxaline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that it interacts primarily with the serotonin system, exhibiting properties that may be beneficial in treating various psychiatric disorders and other health conditions.

The primary mechanism of action for this compound involves:

- Serotonin Reuptake Inhibition : This compound blocks the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is crucial for alleviating symptoms associated with depression and anxiety disorders.

- Serotonin Mimetic Activities : It mimics serotonin's effects, potentially enhancing serotonergic signaling pathways.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Antimicrobial Activity : Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial effects against various pathogens. They are particularly noted for their antifungal properties against species such as Candida and Aspergillus .

- Anticancer Potential : Studies have shown that related quinoxaline compounds possess anticancer properties, with some derivatives exhibiting low IC50 values against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .

Research Findings

A variety of studies have explored the biological activity of this compound:

Antimicrobial Activity

Research has indicated that this compound can effectively combat fungal infections. For instance, derivatives have shown significant activity against C. albicans and M. canis, with efficacy comparable to established antifungal agents like amphotericin B .

Anticancer Activity

In a comparative study, this compound derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Case Studies

Several case studies highlight the effectiveness of quinoxaline derivatives:

- Antidepressant Effects : A study involving animal models showed that compounds similar to this compound significantly reduced depressive behaviors, suggesting a role in treating mood disorders.

- Anticancer Efficacy : In vitro studies reported that certain derivatives exhibited potent antiproliferative activity against breast adenocarcinoma cells under hypoxic conditions, with some compounds outperforming traditional chemotherapeutics like doxorubicin .

Data Table: Biological Activity Summary

| Biological Activity | Target Organisms/Cells | IC50 Values (µg/mL) | Mechanism |

|---|---|---|---|

| Antifungal | C. albicans, M. canis | Comparable to amphotericin B | Inhibition of fungal growth |

| Anticancer | HCT-116, MCF-7 | 1.9 - 3.23 | Induction of apoptosis |

| Antidepressant | Animal models | Not specified | Serotonin reuptake inhibition |

Eigenschaften

IUPAC Name |

2-chloro-3-piperazin-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11/h1-4,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDAZRADHJDBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397242 | |

| Record name | 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164670-46-6 | |

| Record name | 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.